molecular formula C6H11N3O B2537805 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine CAS No. 1153831-97-0

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No.: B2537805
CAS No.: 1153831-97-0
M. Wt: 141.174
InChI Key: QOGFVKATFSDNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids. One common method is the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted amines.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Oxadiazole:

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior and applications.

    1,2,3-Oxadiazole: Less common but still relevant in certain chemical contexts.

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFVKATFSDNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate (5.38 g) was dissolved in in ethyl acetate (30 mL) saturated with hydrochloride and stirred at room temperature for 1 h. Then water (50 mL) was added. The aqueous phase was washed with ethyl acetate (2×30 mL) and the pH adjusted with 1 M sodium hydroxide solution to 9˜10. The solution was extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure left the title compound (1.7 g, 54%) as colorless oil; MS: m/e 142.2 [M+H]+.
Name
tert-Butyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.